Cas no 10395-09-2 (2-Dodecylpropane-1,3-diol)

2-Dodecylpropane-1,3-diol is a branched-chain diol characterized by its hydrophobic dodecyl group and dual hydroxyl functionality. This structure imparts surfactant-like properties, making it useful in formulations requiring emulsification or stabilization. Its balanced hydrophilic-lipophilic nature enhances compatibility with both polar and nonpolar systems, enabling applications in personal care, coatings, and industrial lubricants. The compound's secondary hydroxyl groups offer reactivity for further chemical modifications, such as esterification or etherification. Its long alkyl chain contributes to improved solubility in organic matrices while maintaining mildness, suitable for skin-contact applications. The diol's stability under varying pH and temperature conditions further broadens its utility in specialty chemical synthesis.
2-Dodecylpropane-1,3-diol structure
2-Dodecylpropane-1,3-diol structure
Product Name:2-Dodecylpropane-1,3-diol
CAS No:10395-09-2
MF:C15H32O2
MW:244.413385391235
CID:1140028
PubChem ID:534446
Update Time:2025-06-27

2-Dodecylpropane-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediol, 2-dodecyl-
    • 2-dodecylpropane-1,3-diol
    • 2-Dodecyl-1,3-propanediol #
    • 10395-09-2
    • AKOS018005532
    • DTXSID50336543
    • SS-2568
    • SCHEMBL5057787
    • YBTDSZAHFSIJBW-UHFFFAOYSA-N
    • 1,3-Propanediol, 2-dodecyl
    • 2-Dodecylpropane-1,3-diol
    • Inchi: 1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-16)14-17/h15-17H,2-14H2,1H3
    • InChI Key: YBTDSZAHFSIJBW-UHFFFAOYSA-N
    • SMILES: OCC(CO)CCCCCCCCCCCC

Computed Properties

  • Exact Mass: 244.24036
  • Monoisotopic Mass: 244.240230259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 13
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46

2-Dodecylpropane-1,3-diol Pricemore >>

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Additional information on 2-Dodecylpropane-1,3-diol

Comprehensive Guide to 2-Dodecylpropane-1,3-diol (CAS No. 10395-09-2): Properties, Applications, and Industry Trends

2-Dodecylpropane-1,3-diol (CAS No. 10395-09-2) is a versatile branched-chain diol with a unique molecular structure, combining a hydrophobic dodecyl group with hydrophilic hydroxyl functionalities. This amphiphilic compound has gained significant attention in cosmetic formulations, specialty chemicals, and industrial applications due to its exceptional emulsifying properties and moisture-retention capabilities. As consumers increasingly demand sustainable ingredients and multifunctional additives, this diol emerges as a promising candidate bridging performance and environmental considerations.

The molecular architecture of 2-Dodecylpropane-1,3-diol features a central propane backbone with hydroxyl groups at positions 1 and 3, while the dodecyl chain provides lipophilic character. This balanced HLB (Hydrophile-Lipophile Balance) makes it particularly valuable in personal care products, where it functions as a non-ionic surfactant and viscosity modifier. Recent studies highlight its compatibility with natural oil derivatives and biodegradable formulations, aligning with the global shift toward green chemistry in the cosmetics industry.

In skincare applications, CAS 10395-09-2 demonstrates remarkable skin-conditioning effects by forming protective films that reduce transepidermal water loss (TEWL). Its low irritation potential makes it suitable for sensitive skin formulations, answering growing consumer demand for gentle yet effective ingredients. Formulators frequently combine it with ceramide analogs and fatty acid esters to enhance barrier repair functions in moisturizers and therapeutic creams.

The industrial applications of 2-Dodecylpropane-1,3-diol extend beyond cosmetics. Its thermal stability and solvent compatibility make it valuable in polymer plasticizers, lubricant additives, and coating formulations. In textile processing, it serves as a fiber lubricant that improves fabric softness without compromising breathability. These diverse applications stem from its ability to modify interfacial tension while maintaining material compatibility across various systems.

Recent innovations highlight CAS 10395-09-2's role in bio-based materials development. Researchers are exploring its incorporation into renewable polyesters and biodegradable films, capitalizing on its branching effect to control crystallinity and mechanical properties. This aligns with the circular economy initiatives driving material science, where long-chain diols contribute to sustainable polymer design with reduced environmental impact.

Quality specifications for 2-Dodecylpropane-1,3-diol typically include parameters such as hydroxyl value, acid value, and color index, ensuring consistency across batches. Advanced analytical techniques like GC-MS and HPLC verify its chemical purity and isomeric distribution, critical for applications requiring precise structure-performance relationships. Manufacturers often provide customized derivatives through controlled ethoxylation or esterification to meet specific formulation needs.

Market trends indicate growing demand for multifunctional ingredients like 2-Dodecylpropane-1,3-diol, particularly in APAC cosmetic markets where K-beauty and J-beauty trends emphasize multi-step routines with performance ingredients. Its ability to replace traditional PEG-based emulsifiers in clean beauty products positions it favorably amid increasing regulatory scrutiny of synthetic additives. Furthermore, its biodegradability profile supports compliance with EU Ecolabel and COSMOS standards.

Future research directions for CAS 10395-09-2 include exploring its antimicrobial synergies with natural preservatives and optimizing its rheological effects in waterless formulations. As the chemical industry prioritizes carbon footprint reduction, production methods utilizing bio-based feedstocks for this diol may gain prominence. These developments will likely cement 2-Dodecylpropane-1,3-diol's position as a next-generation functional ingredient across multiple industries.

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